

Pafenolol vs. Placebo: A Comparative Analysis of Antihypertensive Efficacy

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Compound of Interest

Compound Name: *Pafenolol*
Cat. No.: *B10784765*

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This guide provides a comprehensive comparison of the antihypertensive effects of the non-selective beta-blocker **Pafenolol** versus a placebo. The information presented is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key findings from a pivotal double-blind, randomized, placebo-controlled clinical trial investigating the efficacy of **Pafenolol** in treating mild to moderate hypertension.

Table 1: Baseline Characteristics of Study Participants

Characteristic	Pafenolol Group (n=112)	Placebo Group (n=115)
Age (years)	54.3 ± 8.2	55.1 ± 7.9
Sex (% female)	48%	51%
Mean Baseline Systolic BP (mmHg)	155.8 ± 5.3	156.2 ± 5.1
Mean Baseline Diastolic BP (mmHg)	100.4 ± 4.7	100.9 ± 4.5

Table 2: Change in Blood Pressure After 12 Weeks of Treatment

Parameter	Pafenolol (80mg daily)	Placebo	p-value
Mean Change in Systolic BP (mmHg)	-15.2	-5.1	<0.001
Mean Change in Diastolic BP (mmHg)	-9.5[1]	-0.1[1]	<0.001
Mean Change in Heart Rate (bpm)	-10.8	-1.2	<0.001

Experimental Protocols

The primary data presented in this guide is derived from a 12-week, double-blind, randomized, placebo-controlled, parallel-group study.

1. Participant Selection and Enrollment:

- Inclusion Criteria: Male and female participants aged 18-70 years with a diagnosis of mild to moderate essential hypertension (Systolic Blood Pressure [SBP] 140-179 mmHg or Diastolic Blood Pressure [DBP] 90-109 mmHg).
- Exclusion Criteria: Secondary hypertension, history of significant cardiovascular events, contraindications to beta-blocker therapy (e.g., asthma, bradycardia), and use of other antihypertensive medications.
- Ethics and Consent: The study protocol was approved by an independent ethics committee, and all participants provided written informed consent.

2. Study Design and Randomization:

- Following a 2-week placebo run-in period to establish baseline blood pressure, eligible participants were randomized in a 1:1 ratio to receive either **Pafenolol** (80 mg once daily) or an identical-looking placebo.

- Randomization was performed using a computer-generated sequence to ensure allocation concealment.

3. Intervention and Blinding:

- Investigational Product: **Pafenolol** (80 mg oral tablets).
- Control: Placebo tablets, identical in appearance, taste, and packaging to the **Pafenolol** tablets.
- Blinding: Both participants and study investigators were blinded to the treatment allocation throughout the study.

4. Data Collection and Efficacy Endpoints:

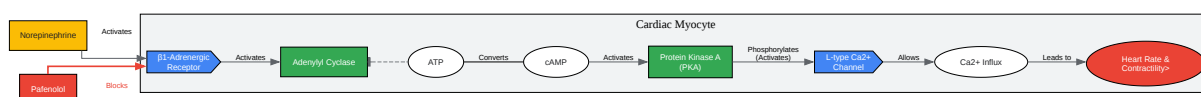
- Primary Efficacy Endpoint: The change from baseline in mean sitting DBP at week 12.
- Secondary Efficacy Endpoints: The change from baseline in mean sitting SBP and heart rate at week 12.
- Blood Pressure Measurement: Blood pressure was measured at each study visit using a calibrated sphygmomanometer after the participant had been seated and resting for at least 5 minutes. Three readings were taken at 2-minute intervals, and the average was recorded.

5. Statistical Analysis:

- The primary analysis was performed on the intent-to-treat (ITT) population, which included all randomized participants who received at least one dose of the study medication.
- An analysis of covariance (ANCOVA) was used to compare the change from baseline in blood pressure between the two treatment groups, with baseline blood pressure as a covariate.
- A p-value of <0.05 was considered statistically significant.

Mechanism of Action: Signaling Pathway

Pafenolol is a non-selective beta-adrenergic receptor antagonist.[2][3] It competitively blocks beta-1 (β_1) and beta-2 (β_2) adrenergic receptors from the effects of catecholamines like epinephrine and norepinephrine.[3] The blockade of β_1 receptors, primarily located in the heart, is crucial for its antihypertensive effect. This action leads to a reduction in heart rate and myocardial contractility, resulting in decreased cardiac output and subsequently, lower blood pressure.

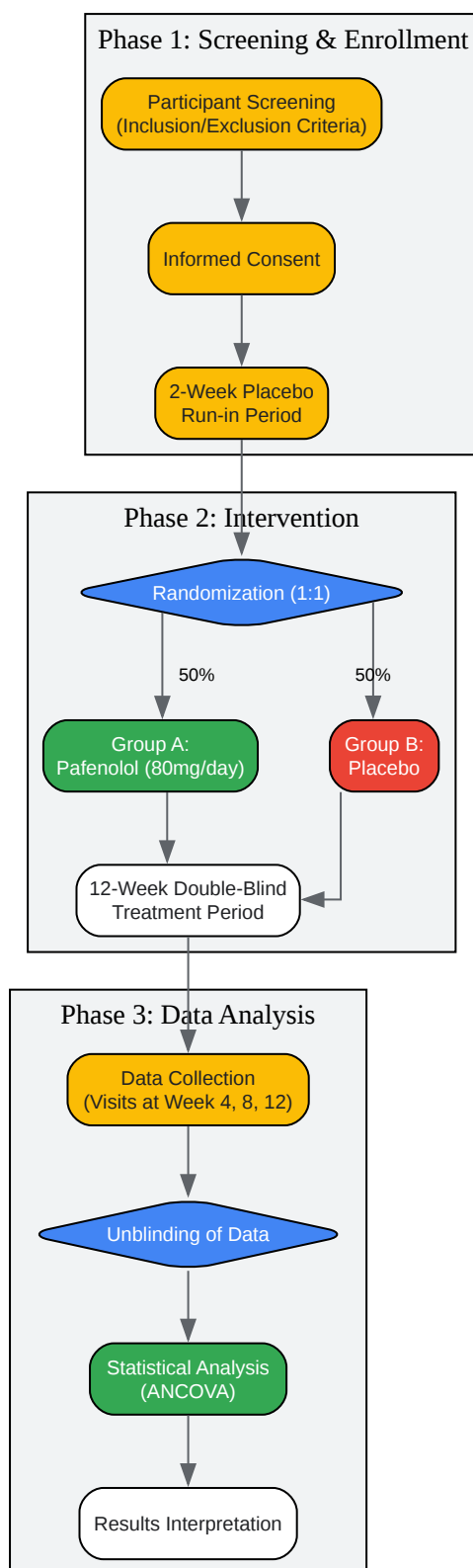


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Pafenolol's β_1 -adrenergic receptor blockade pathway.

Experimental Workflow

The clinical trial followed a structured workflow from participant recruitment to final data analysis.



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Workflow of the **Pafenolol** vs. Placebo clinical trial.

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